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Compound of Interest

Compound Name: Amino-PEG11-Amine

Cat. No.: B605453 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Introduction to Amino-PEG11-
Amine
Amino-PEG11-Amine is a homobifunctional crosslinking reagent that plays a pivotal role in

modern bioconjugation and drug development. It consists of a central hydrophilic chain of

eleven ethylene glycol units, flanked by a primary amine group at each terminus. This structure

imparts several advantageous properties, making it a versatile tool for covalently linking

molecules.

The polyethylene glycol (PEG) backbone enhances the solubility and stability of the resulting

conjugate in aqueous environments, a critical feature for biological applications. Furthermore,

PEGylation, the process of attaching PEG chains to molecules, can reduce the immunogenicity

of therapeutic proteins and prolong their circulation half-life. The terminal primary amine groups

are highly reactive towards a variety of functional groups, enabling the straightforward and

efficient conjugation of biomolecules.

Physicochemical and Technical Data
The properties of Amino-PEG11-Amine are summarized in the table below, providing key data

for its application in experimental settings.
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Property Value

Chemical Name
3,6,9,12,15,18,21,24,27,30,33-

Undecaoxapentatriacontane-1,35-diamine

Synonyms H2N-PEG11-NH2, Diamino-PEG11

CAS Number 479200-82-3

Molecular Formula C24H52N2O11

Molecular Weight 544.68 g/mol

Purity Typically ≥95%

Appearance Colorless oil to white solid

Solubility Soluble in water, DMSO, DMF, and DCM

Storage Conditions Store at -20°C, protected from moisture

Reactivity

The primary amine groups react with carboxylic

acids (in the presence of a coupling agent),

activated esters (e.g., NHS esters), and

aldehydes/ketones.

Key Applications in Research and Drug
Development
Amino-PEG11-Amine is extensively utilized in several cutting-edge areas of

biopharmaceutical research:

Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a

monoclonal antibody that targets a specific tumor antigen. Amino-PEG11-Amine can serve

as the hydrophilic linker, connecting the antibody to the drug. The PEG component helps to

improve the ADC's solubility and pharmacokinetic profile.

PROTACs (Proteolysis-Targeting Chimeras): PROTACs are heterobifunctional molecules

that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

Amino-PEG11-Amine is a commonly used linker in PROTAC design, connecting the target-
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binding ligand to the E3 ligase-binding ligand. The length and flexibility of the PEG chain are

critical for optimizing the formation of the ternary complex.

Bioconjugation and Surface Modification: The bifunctional nature of Amino-PEG11-Amine
allows for the crosslinking of proteins, peptides, and other biomolecules. It is also used to

modify surfaces, such as nanoparticles and microplates, to enhance their biocompatibility

and provide functional handles for the immobilization of biomolecules.

Experimental Protocols
The following are detailed methodologies for common applications of Amino-PEG11-Amine.

Two-Step Amide Bond Formation for ADC Synthesis
This protocol describes the conjugation of a drug with a carboxylic acid group to an antibody

using Amino-PEG11-Amine as a linker. This is a two-step process where the linker is first

attached to the drug, and the resulting conjugate is then reacted with the antibody.

Step 1: Activation of Drug-COOH and Conjugation to Amino-PEG11-Amine

Reagents and Materials:

Drug containing a carboxylic acid (Drug-COOH)

Amino-PEG11-Amine

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS)

Anhydrous Dimethylformamide (DMF)

Reaction vessel

Stirring equipment

Procedure:

1. Dissolve Drug-COOH (1 equivalent) in anhydrous DMF.
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2. Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.

3. Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid.

4. Add a solution of Amino-PEG11-Amine (5 equivalents) in anhydrous DMF to the reaction

mixture.

5. Stir the reaction at room temperature overnight.

6. Monitor the reaction progress by LC-MS.

7. Upon completion, the product (Drug-PEG11-Amine) can be purified by preparative HPLC.

Step 2: Conjugation of Drug-PEG11-Amine to an Antibody

Reagents and Materials:

Antibody in a suitable buffer (e.g., PBS, pH 7.4)

Drug-PEG11-Amine (from Step 1)

EDC and NHS

Desalting column

Procedure:

1. Activate the carboxyl groups on the antibody by adding EDC (10 equivalents) and NHS

(10 equivalents) to the antibody solution.

2. Incubate for 15 minutes at room temperature.

3. Remove excess EDC and NHS using a desalting column equilibrated with PBS.

4. Immediately add the Drug-PEG11-Amine conjugate (5-10 equivalents) to the activated

antibody solution.

5. Incubate the reaction for 2 hours at room temperature with gentle stirring.
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6. Purify the final ADC conjugate using size-exclusion chromatography (SEC) to remove

unreacted drug-linker and other small molecules.

PROTAC Synthesis via a Double Amide Coupling
This protocol outlines the synthesis of a PROTAC by sequentially coupling a target-binding

ligand (Ligand A-COOH) and an E3 ligase-binding ligand (Ligand B-COOH) to Amino-PEG11-
Amine.

Reagents and Materials:

Ligand A-COOH (1 equivalent)

t-Boc-NH-PEG11-NH2 (a mono-protected version of the linker)

HATU (1.2 equivalents)

DIPEA (3 equivalents)

Anhydrous DMF

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Ligand B-COOH

Procedure:

1. First Coupling: Dissolve Ligand A-COOH in anhydrous DMF. Add HATU and DIPEA and

stir for 15 minutes. Add t-Boc-NH-PEG11-NH2 and stir overnight at room temperature.

Purify the product (Ligand A-PEG11-NH-Boc) by column chromatography.[1]

2. Deprotection: Dissolve the purified product in a 1:1 mixture of DCM and TFA and stir for 2

hours at room temperature to remove the Boc protecting group. Concentrate the mixture

under reduced pressure to obtain Ligand A-PEG11-NH2.[1]
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3. Second Coupling: Dissolve Ligand B-COOH in anhydrous DMF. Add HATU and DIPEA

and stir for 15 minutes. Add the deprotected Ligand A-PEG11-NH2 and stir overnight at

room temperature.

4. Purification: Purify the final PROTAC by preparative HPLC.

Mandatory Visualizations
The following diagrams illustrate the key experimental workflows described above.
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Click to download full resolution via product page

Caption: Two-step synthesis of an Antibody-Drug Conjugate (ADC).
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Caption: Modular synthesis of a PROTAC molecule.

Conclusion
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Amino-PEG11-Amine is a highly valuable and versatile tool for researchers in the fields of

chemistry, biology, and medicine. Its well-defined structure, favorable physicochemical

properties, and straightforward reactivity make it an ideal building block for the construction of

complex biomolecular conjugates. The applications in ADC and PROTAC development

highlight its significance in the design of next-generation therapeutics. The provided protocols

and workflows serve as a guide for the effective implementation of Amino-PEG11-Amine in

various research and development endeavors. As the fields of bioconjugation and targeted

drug delivery continue to evolve, the utility of precisely defined linkers like Amino-PEG11-
Amine is expected to grow, enabling the creation of novel and more effective therapeutic

agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

To cite this document: BenchChem. [An In-Depth Technical Guide to Amino-PEG11-Amine].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605453#what-is-amino-peg11-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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